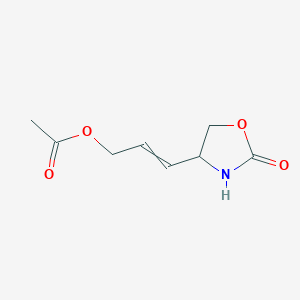
3-(2-Oxo-1,3-oxazolidin-4-yl)prop-2-en-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Oxo-1,3-oxazolidin-4-yl)prop-2-en-1-yl acetate is a chemical compound that features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-1,3-oxazolidin-4-yl)prop-2-en-1-yl acetate typically involves the reaction of oxazolidinone derivatives with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Oxo-1,3-oxazolidin-4-yl)prop-2-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(2-Oxo-1,3-oxazolidin-4-yl)prop-2-en-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-Oxo-1,3-oxazolidin-4-yl)prop-2-en-1-yl acetate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways and processes, leading to the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-1,3-oxazolidin-4-yl acetic acid: Similar structure but with an acetic acid group instead of an acetate group.
2-Oxo-1,3-oxazolidin-4-yl methyl acetate: Similar structure but with a methyl group instead of a prop-2-en-1-yl group.
Uniqueness
3-(2-Oxo-1,3-oxazolidin-4-yl)prop-2-en-1-yl acetate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
917908-17-9 |
|---|---|
Formule moléculaire |
C8H11NO4 |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
3-(2-oxo-1,3-oxazolidin-4-yl)prop-2-enyl acetate |
InChI |
InChI=1S/C8H11NO4/c1-6(10)12-4-2-3-7-5-13-8(11)9-7/h2-3,7H,4-5H2,1H3,(H,9,11) |
Clé InChI |
ASOAEZPKUIZSML-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC=CC1COC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608997.png)
![{2-[(S)-2-Methylpropane-2-sulfinyl]ethenyl}benzene](/img/structure/B12609003.png)
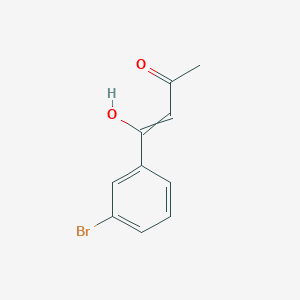
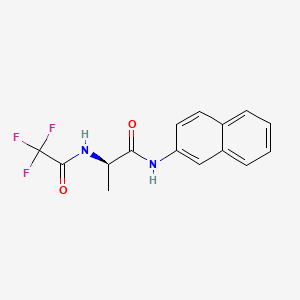
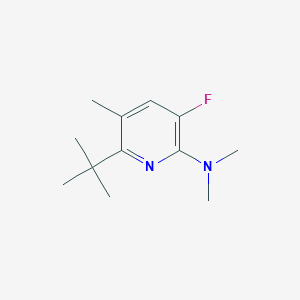
![4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12609020.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)-](/img/structure/B12609027.png)
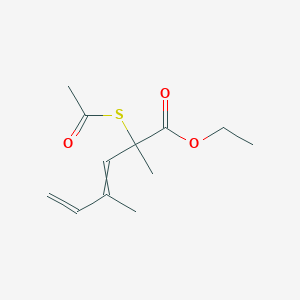
![N-[2-(Quinolin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12609029.png)
![3,3'-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12609033.png)
![Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane](/img/structure/B12609034.png)
sulfanium bromide](/img/structure/B12609038.png)

